Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate is an organic compound with a complex structure that includes a benzoate ester, a phenylethynyl group, and a methylideneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate typically involves multiple steps. One common method includes the reaction of 4-(2-phenylethynyl)benzaldehyde with methyl 4-aminobenzoate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the methylideneamino linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(phenylethynyl)benzoate
- 4-Methylphenyl benzoate
- Phenyl benzoate
Comparison
Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate is unique due to its specific structure, which includes a methylideneamino linkage
Properties
CAS No. |
5484-58-2 |
---|---|
Molecular Formula |
C23H17NO2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate |
InChI |
InChI=1S/C23H17NO2/c1-26-23(25)21-13-15-22(16-14-21)24-17-20-11-9-19(10-12-20)8-7-18-5-3-2-4-6-18/h2-6,9-17H,1H3 |
InChI Key |
QOHZYGHMLBSOBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.